6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde is a chemical compound with the molecular formula C₁₃H₈F₃NO₂ and a molecular weight of 267.21 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a nicotinaldehyde moiety
Scientific Research Applications
6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Mechanism of Action
Target of Action
The primary targets of 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Given its chemical structure, it may interact with various biological targets, leading to changes in cellular function .
Pharmacokinetics
These properties will have a significant impact on the compound’s bioavailability and overall pharmacokinetic profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other biological molecules can affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde typically involves the reaction of 3-(trifluoromethyl)phenol with 6-chloronicotinaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: 6-[3-(Trifluoromethyl)phenoxy]nicotinic acid.
Reduction: 6-[3-(Trifluoromethyl)phenoxy]nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
6-[3-(Trifluoromethyl)phenoxy]nicotinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
6-[3-(Trifluoromethyl)phenoxy]nicotinyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness
6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde is unique due to the presence of both the trifluoromethyl group and the nicotinaldehyde moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
6-[3-(trifluoromethyl)phenoxy]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-2-1-3-11(6-10)19-12-5-4-9(8-18)7-17-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUGLLSGNJQMBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)C=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380572 |
Source
|
Record name | 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338967-16-1 |
Source
|
Record name | 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.